molecular formula C11H10ClFO2 B2662577 1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid CAS No. 1314667-58-7

1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid

Cat. No.: B2662577
CAS No.: 1314667-58-7
M. Wt: 228.65
InChI Key: FKJNQERDZQULBU-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid is an organic compound with the molecular formula C11H10ClFO2 and a molecular weight of 228.65 g/mol . This compound is characterized by a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring that has chlorine and fluorine substituents. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid typically involves the following steps:

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJNQERDZQULBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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